3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol
Description
3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol is a bicyclic amino alcohol characterized by a rigid bicyclo[2.2.2]octane framework fused to a propanol backbone with an amino group at the 3-position. This structure confers unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, or chiral ligands. The bicyclo[2.2.2]octane system imposes significant conformational rigidity, which can enhance stereochemical stability and influence binding interactions in biological systems .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-amino-1-(2-bicyclo[2.2.2]octanyl)propan-1-ol |
InChI |
InChI=1S/C11H21NO/c12-6-5-11(13)10-7-8-1-3-9(10)4-2-8/h8-11,13H,1-7,12H2 |
InChI Key |
YQEHOJPATVKWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol typically involves the use of bicyclo[2.2.2]octane derivatives as starting materials. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclo[2.2.2]octane core . The reaction conditions often include the use of carbon nucleophiles and specific catalysts to control the stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of 3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds and participate in electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key structural analogs of 3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol, including their substituents, molecular weights, and functional groups (data derived from ):
| Compound Name | Substituents/Backbone | Molecular Weight | CAS No. |
|---|---|---|---|
| 3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol | Bicyclo[2.2.2]octane, amino-propanol | Not specified | Not provided |
| 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol | 2,4-Dichlorophenyl, amino-propanol | 220.10 | Not provided |
| 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 3,5-Dimethylphenoxy, amino-propanol | 195.26 | 66766-07-2 |
| (S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol | Indole, dimethylaminoethyl, amino-propanol | 261.36 | 139264-69-0 |
Key Observations:
- Substituent Effects : The bicyclo[2.2.2]octane group in the target compound introduces significant steric hindrance compared to aromatic (e.g., dichlorophenyl) or heterocyclic (e.g., indole) substituents in analogs. This may reduce reactivity in nucleophilic reactions but enhance enantioselectivity in catalytic applications.
- Molecular Weight : While the target compound’s molecular weight is unspecified, analogs range from 195.26 to 261.36, suggesting that the bicyclo system may increase molecular weight relative to simpler aromatic derivatives.
Stereochemical and Reactivity Considerations
- Stereospecificity: highlights that stereochemical outcomes in enzymic ester hydrolysis depend on the configuration of alcohol substrates. The rigid bicyclo structure of the target compound likely imposes strict stereochemical control, contrasting with more flexible analogs like 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, where rotational freedom may lead to variable conformers .
- Reactivity: Amino-propanol derivatives are often involved in reduction or oxidation reactions. For example, notes that aldehydes (RCHO) can be reduced to alcohols (RCH2OH) using agents like NaBH4 or LiAlH3. The bicyclo system may hinder such reactions due to steric shielding of the hydroxyl group, whereas less hindered analogs (e.g., 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol) may exhibit higher reactivity .
Physical Properties
- Boiling Points: ranks boiling points of linear alcohols (propan-1-ol < butan-1-ol < pentan-1-ol). For branched analogs like the target compound, the bicyclo framework may lower boiling points relative to linear chains due to reduced surface area for van der Waals interactions. However, hydrogen bonding from the hydroxyl and amino groups could offset this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
